molecular formula C6H13ClN2O B7553227 2-Pyrrolidin-1-ylacetamide;hydrochloride

2-Pyrrolidin-1-ylacetamide;hydrochloride

Cat. No.: B7553227
M. Wt: 164.63 g/mol
InChI Key: NPTPNOTWHSZVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidin-1-ylacetamide;hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Identification and Derivatization of Selected Cathinones : This study identified three novel hydrochloride salts of cathinones, including a compound structurally similar to 2-Pyrrolidin-1-ylacetamide;hydrochloride. It examined their properties through spectroscopic methods like GC-MS, IR, NMR, and X-ray diffraction, enhancing the understanding of these compounds' structural characteristics (Nycz et al., 2016).

  • Molecular Conformation Study Using NMR : An investigation into the internal conformational flexibility of 2-oxopyrrolidin-1-ylacetamide was conducted using carbon-13 NMR spin-lattice relaxation times. This research contributes to understanding the molecular structure and behavior of similar compounds in various solvents (Baldo et al., 1982).

  • Hybrid (Te, N) and (N, Te, N) Ligands with Pyrrolidine Ring : This research explored the synthesis and crystal structures of palladium(II) and mercury(II) complexes involving ligands with a pyrrolidine ring. It provides insights into the potential applications of such ligands in organometallic chemistry and coordination complexes (Singh et al., 2003).

  • Pyrrolidines in Medicinal Chemistry : A study focused on the synthesis of pyrrolidines, highlighting their biological effects and applications in medicine, as well as their potential uses in industries like dyes or agrochemicals (Żmigrodzka et al., 2022).

  • Gordonia hydrophobica Nitrile Hydratase in Amide Preparation : This paper describes the use of Gordonia hydrophobica nitrile hydratase enzyme for the enantioselective preparation of 2-(pyrrolidine-1-yl)butanamide, a precursor to the pharmaceutical levetiracetam, highlighting the role of such compounds in drug synthesis (Grill et al., 2021).

Properties

IUPAC Name

2-pyrrolidin-1-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-6(9)5-8-3-1-2-4-8;/h1-5H2,(H2,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTPNOTWHSZVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrrolidin-1-ylacetamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Pyrrolidin-1-ylacetamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Pyrrolidin-1-ylacetamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Pyrrolidin-1-ylacetamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Pyrrolidin-1-ylacetamide;hydrochloride
Reactant of Route 6
2-Pyrrolidin-1-ylacetamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.